Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
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Overview
Description
BQ-485 is a peptide-based endothelin receptor antagonist. It is a linear peptide with the chemical formula C35H44N6O5 and a molecular weight of 628.76 g/mol . This compound has been studied for its potential therapeutic applications, particularly in cardiovascular diseases and nervous system disorders .
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
BQ-485 is synthesized through peptide synthesis techniques. The synthesis involves the coupling of amino acids to form the peptide chain. The primary structure of BQ-485 is HIM-CO-Leu-d-Trp-d-Trp-OH . The synthesis process typically involves the use of protecting groups to prevent unwanted reactions and the activation of carboxyl groups to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of BQ-485 would likely involve solid-phase peptide synthesis (SPPS), a method commonly used for the large-scale production of peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Types of Reactions
BQ-485 undergoes various chemical reactions, including:
Oxidation: BQ-485 can be oxidized under specific conditions, leading to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can convert BQ-485 into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modified peptides with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of BQ-485, each with distinct chemical and biological properties .
Mechanism of Action
BQ-485 exerts its effects by antagonizing endothelin receptor type A (ETA). Endothelin receptors are involved in various physiological processes, including vasoconstriction and cell proliferation . By blocking these receptors, BQ-485 can inhibit the effects of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure and preventing vasospasm . The molecular targets of BQ-485 include the ETA receptors on vascular smooth muscle cells .
Properties
CAS No. |
141594-26-5 |
---|---|
Molecular Formula |
C35H44N6O5 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H44N6O5/c1-22(2)17-29(40-35(46)41-15-9-3-4-10-16-41)32(42)38-30(18-23-20-36-27-13-7-5-11-25(23)27)33(43)39-31(34(44)45)19-24-21-37-28-14-8-6-12-26(24)28/h5-8,11-14,20-22,29-31,36-37H,3-4,9-10,15-19H2,1-2H3,(H,38,42)(H,39,43)(H,40,46)(H,44,45)/t29-,30?,31+/m0/s1 |
InChI Key |
ZBJNAHVLKNFOPP-GAGJGVLVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LWW |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BQ 485 BQ-485 perhydroazepin-1-yl leucyl-tryptophyl-tryptophan perhydroazepin-1-yl-Leu-Trp-Trp |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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